molecular formula C23H28F2O6 B14793359 Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6alpha,11beta)-

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6alpha,11beta)-

Cat. No.: B14793359
M. Wt: 438.5 g/mol
InChI Key: FUMLBBSUGDKFDL-WQIOTFTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6alpha,11beta)- is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, allergies, and autoimmune diseases. The compound’s structure includes multiple functional groups, such as hydroxyl, acetoxy, and fluoro groups, which contribute to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6alpha,11beta)- involves several steps, starting from basic steroidal precursors. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-pressure reactors for specific reactions .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6alpha,11beta)- undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6alpha,11beta)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors that regulate these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6alpha,11beta)- is unique due to its specific combination of functional groups and stereochemistry, which contribute to its high potency and specific biological activity. The presence of fluorine atoms enhances its stability and binding affinity to glucocorticoid receptors, making it more effective in lower doses compared to similar compounds .

Properties

Molecular Formula

C23H28F2O6

Molecular Weight

438.5 g/mol

IUPAC Name

[(9R,10S,13S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14?,15?,17?,18?,20-,21-,22-,23-/m0/s1

InChI Key

FUMLBBSUGDKFDL-WQIOTFTISA-N

Isomeric SMILES

CC(=O)O[C@@]1(CCC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO

Canonical SMILES

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO

Origin of Product

United States

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